molecular formula C18H18F2N2O3S B5152406 2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide

Cat. No.: B5152406
M. Wt: 380.4 g/mol
InChI Key: DALVOGWDDCFDPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with 2-fluoroaniline to form an intermediate, which is then reacted with piperidine and sulfonyl chloride under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide can be compared with other fluorinated benzamides, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-9-8-13(26(24,25)22-10-4-1-5-11-22)12-14(15)18(23)21-17-7-3-2-6-16(17)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALVOGWDDCFDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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